5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide
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Overview
Description
5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C14H22ClNO3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where the chlorinated aromatic compound is treated with sulfur trioxide or chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylbenzenesulfonamide
- 4-methyl-2-propoxybenzenesulfonamide
- N-isobutylbenzenesulfonamide
Uniqueness
5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22ClNO3S |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-chloro-4-methyl-N-(2-methylpropyl)-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-19-13-7-11(4)12(15)8-14(13)20(17,18)16-9-10(2)3/h7-8,10,16H,5-6,9H2,1-4H3 |
InChI Key |
HMRFLBKJWYAVIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
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